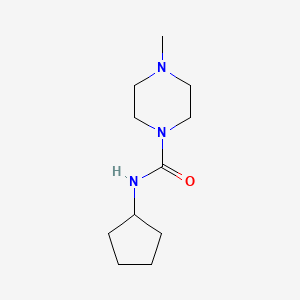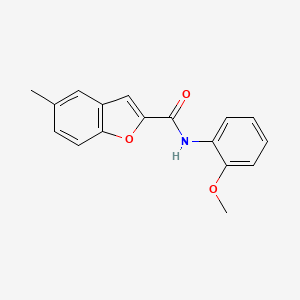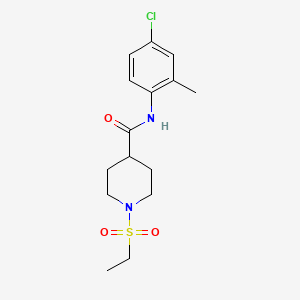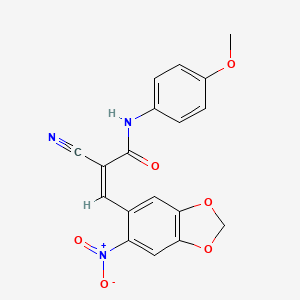
N-cyclopentyl-4-methyl-1-piperazinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-cyclopentyl-4-methyl-1-piperazinecarboxamide and its derivatives involves complex reactions aimed at exploring structure-activity relationships (SAR) for various pharmacological targets. For example, derivatives have been synthesized to investigate their efficacy as farnesyl protein transferase inhibitors, highlighting a methodical approach to enhancing pharmacokinetic profiles through modifications to the piperazine nucleus and adjacent functional groups (Mallams et al., 1998).
Molecular Structure Analysis
The molecular structure of compounds related to this compound has been extensively studied, particularly in the context of improving pharmacological properties. Structural analyses have focused on the piperazine ring's conformation and how substituents influence overall activity and stability. For instance, certain analogues demonstrate significant molecular interactions and conformations conducive to biological activity, underscoring the importance of structural considerations in drug design (Li & Wang, 2011).
Chemical Reactions and Properties
The chemical reactivity of this compound derivatives encompasses a broad spectrum of reactions, pivotal for elucidating mechanisms of action and metabolic pathways. For example, studies have detailed the metabolic transformation of specific derivatives, revealing insights into their biotransformation and the role of metabolites in therapeutic efficacy and toxicity (Jiang et al., 2007).
Physical Properties Analysis
The physical properties, including solubility, crystallinity, and polymorphism, significantly affect the pharmacokinetics and stability of this compound derivatives. Research into these aspects helps in optimizing formulation strategies and enhancing the compound's bioavailability. Analyzing the crystal structure and polymorphic forms has provided insights into the compound's stability and solubility characteristics (Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity with various substrates and conditions, play a crucial role in the synthesis and modification of this compound derivatives. Studies have explored its chemical versatility in forming complex structures and rings, contributing to the development of novel compounds with potential therapeutic applications (Veerman et al., 2003).
Propriétés
IUPAC Name |
N-cyclopentyl-4-methylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-13-6-8-14(9-7-13)11(15)12-10-4-2-3-5-10/h10H,2-9H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJXZNFNZVLXSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chloro-2-methylphenyl)-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4541273.png)
![3-({[4-(4-morpholinyl)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4541279.png)


![4-[ethyl(methylsulfonyl)amino]-N-(2-methylbenzyl)benzamide](/img/structure/B4541293.png)
![6-(4-chlorobenzyl)-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4541297.png)
![4-bromo-N-[3-(3,5-dimethyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4541307.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4541311.png)


![2-[2-(2-fluorophenyl)-1H-benzimidazol-1-yl]-N-isopropylacetamide](/img/structure/B4541336.png)

![methyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B4541355.png)
